molecular formula C18H18N2O6S B2615758 (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878082-10-1

(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2615758
CAS No.: 878082-10-1
M. Wt: 390.41
InChI Key: TVXYYAVZYYYNBD-UHFFFAOYSA-N
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Description

(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic chemical reagent of interest in organic and medicinal chemistry research. Its molecular structure incorporates both a sulfonamide functional group and a (4-nitrophenyl)methyl ester moiety. The 4-nitrophenyl ester group is a well-established activating group in organic synthesis, often utilized to facilitate the formation of amide or other ester bonds, making this compound a potential candidate for use in polymer chemistry or as a building block for more complex molecules . The trans (E)-configured ethenyl bridge adjacent to the sulfonyl group may contribute to the compound's structural rigidity and influence its electronic properties. Researchers may explore its application as a key intermediate in the synthesis of potential protease inhibitors, given the prevalence of sulfonamide groups in such pharmacologically active compounds . This product is provided for non-human research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-14-2-4-15(5-3-14)10-11-27(24,25)19-12-18(21)26-13-16-6-8-17(9-7-16)20(22)23/h2-11,19H,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXYYAVZYYYNBD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of (4-nitrophenyl)methyl bromide with 2-(4-methylphenyl)ethenyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The nitrophenyl group can act as a chromophore, enabling the detection of biochemical reactions.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers investigate its potential as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Notable Differences vs. Target Compound Evidence ID
Ethyl 2-[(4-methylphenyl)sulfonyl]acetate Ethyl ester, 4-methylphenyl sulfonyl group C₁₁H₁₄O₄S 242.29 Lacks nitro group and ethenyl-sulfonamide linkage; simpler structure
(7,8-Dimethyl-2-oxochromen-4-yl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate Chromene-based ester, 4-methylphenyl sulfonylamino group C₂₁H₂₁NO₆S 415.45 Chromene ring introduces aromaticity; no nitro or ethenyl groups
2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide Acetamide core, morpholine-substituted phenyl group C₁₉H₂₂N₂O₄S 374.45 Replaces ester with amide; morpholine group enhances polarity
Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate Quinoline backbone, (E)-ethenyl-sulfonamide, ethyl ester C₂₈H₂₅N₂O₅S 513.58 Quinoline moiety increases rigidity and π-π interactions
[2-[1-(3,4-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] ethenylsulfonylamino acetate Dichlorophenyl-pyrrole hybrid, ethenylsulfonamide C₂₄H₂₃Cl₂N₂O₅S 537.42 Dichlorophenyl and pyrrole groups add steric bulk

Key Observations:

Electronic Effects : The nitro group in the target compound distinguishes it from analogs like and , which lack electron-withdrawing substituents. This may render the target’s ester more reactive in hydrolysis.

Hybrid Structures: Compounds like (quinoline) and (pyrrole-chlorophenyl) demonstrate how aromatic heterocycles modulate properties such as solubility and metabolic stability compared to the target’s linear nitroaryl system.

Functional Groups : Replacement of the ester with an amide () or chromene () highlights trade-offs between hydrolytic stability and hydrogen-bonding capacity.

Research Implications and Gaps

While structural comparisons are feasible using the evidence, critical gaps remain:

  • Experimental Data: No evidence provides thermodynamic (e.g., melting points) or kinetic (e.g., hydrolysis rates) properties.
  • Biological Activity: Potential applications in drug discovery (e.g., kinase inhibition) are speculative without bioassay data.
  • Synthetic Routes : Evidence lacks details on synthesis, though sulfonamide formation likely involves sulfonyl chloride intermediates.

Future studies should prioritize crystallographic analysis (using tools like SHELX ) to resolve stereochemical details and computational modeling to predict reactivity.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a nitrophenyl group and a sulfonylaminoacetate moiety. Its molecular structure can be depicted as follows:

  • Chemical Formula : C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S
  • Molecular Weight : 372.43 g/mol
  • CAS Number : 91745082

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives possess notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of a nitrophenyl group is known to enhance the lipophilicity of compounds, potentially improving their penetration through bacterial membranes.

Anticancer Properties

A significant area of interest is the potential anticancer activity of (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate. Preliminary studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with sulfonamide groups effectively inhibited the growth of human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism is believed to involve the inhibition of carbonic anhydrase, an enzyme crucial for tumor growth.

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways. Research indicates that sulfonamide derivatives are often designed to target specific enzymes, leading to therapeutic effects in diseases like diabetes and hypertension .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Enzyme InhibitionReversible

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of nitrophenyl-substituted sulfonamides demonstrated their effectiveness against resistant bacterial strains. The study highlighted how modifications in the side chains could enhance antimicrobial potency.
  • Cancer Cell Line Studies : Another case study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
  • Mechanistic Insights : Research exploring the mechanism of action revealed that compounds with similar structures could disrupt cellular processes by inhibiting key metabolic enzymes, thereby leading to apoptosis in cancer cells.

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